N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Description
The compound N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a unique heterocyclic core and functionalized substituents. Its structure includes:
- A 4-(trifluoromethyl)benzamide moiety, known for enhancing metabolic stability and lipophilicity in drug-like molecules.
- A tetrahydrofuran (THF)-derived ethylamino side chain, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3S/c21-20(22,23)13-5-3-12(4-6-13)19(29)25-18-15-10-31-11-16(15)26-27(18)9-17(28)24-8-14-2-1-7-30-14/h3-6,14H,1-2,7-11H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDAOBTWLNEINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide, commonly referred to as compound 1, is a complex organic molecule with significant potential in pharmaceutical applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 454.47 g/mol. The structure features a thieno[3,4-c]pyrazole moiety, which is known for various biological activities. The trifluoromethyl group and the tetrahydrofuran unit contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.47 g/mol |
| CAS Number | 1105249-84-0 |
Antioxidant Activity
Research indicates that thieno[2,3-c]pyrazole derivatives exhibit antioxidant properties. A study highlighted that these compounds could mitigate oxidative stress in biological systems by scavenging free radicals and reducing cellular damage. Specifically, compound 1's structural components may enhance its efficacy as an antioxidant agent against environmental toxins like 4-nonylphenol in aquatic species such as Clarias gariepinus .
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial effects. For instance, derivatives containing the thieno[3,4-c]pyrazole framework have been tested against various pathogens, demonstrating significant inhibitory effects on bacterial and fungal growth. The presence of the trifluoromethyl group in compound 1 may further enhance its antimicrobial potency by increasing lipophilicity and membrane permeability .
Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has been documented in several studies. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Preliminary data suggest that compound 1 may inhibit tumor growth by targeting specific cancer-related proteins .
Case Study 1: Antioxidant Efficacy
In a controlled experiment involving Nile fishes exposed to toxic substances, the administration of thieno[2,3-c]pyrazole compounds led to a notable decrease in erythrocyte malformations. This study established a direct correlation between the antioxidant properties of these compounds and their protective effects against oxidative damage .
Case Study 2: Antimicrobial Testing
A series of thieno[3,4-c]pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens. Compound 1 demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential for development into a therapeutic agent for treating bacterial infections .
Scientific Research Applications
Therapeutic Applications
- Anti-inflammatory Activity :
- Anticancer Properties :
Data Table: Summary of Biological Activities
| Activity Type | Assay Method | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Molecular Docking | 5-lipoxygenase | Not specified | |
| Anticancer | Cell Viability Assay | Various cancer lines | 15 - 30 |
Case Studies
-
Study on Anti-inflammatory Effects :
- A study published in Molbank evaluated the anti-inflammatory potential of similar thieno[3,4-c]pyrazole derivatives. The results indicated that compounds with structural similarities to N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide showed promising inhibition of inflammatory markers in vitro .
- Anticancer Activity Assessment :
Comparison with Similar Compounds
Structural Analogues and Key Differences
Benzamide Derivatives with Trifluoromethyl Groups
Key Observations :
- The thieno-pyrazole core distinguishes the target compound from simpler benzamide pesticides (e.g., diflubenzuron) and pyrimidine-based antimicrobials .
Thieno-Fused Heterocycles
- Thieno[2,3-d]pyrimidines (): These analogs exhibit antimicrobial activity but differ in ring geometry (pyrimidine vs. pyrazole), altering electronic properties and target binding .
- Thieno[3,4-c]pyrazole Core: The target’s fused thiophene-pyrazole system may enhance π-π stacking or metal coordination compared to pyrimidines.
Physicochemical and Analytical Comparisons
NMR and MS/MS Profiling
- NMR Analysis : Analogous to , regions of divergent chemical shifts (e.g., THF side chain protons) would highlight structural differences. For example, the THF group’s protons (~3.5–4.0 ppm) may show distinct splitting patterns compared to methoxy or aliphatic chains .
- Molecular Networking (): MS/MS fragmentation of the target compound would yield a unique cosine score (<1) versus analogs due to its complex side chain and heterocyclic core. Clustering would group it with other benzamide derivatives but separate it from simpler pesticides .
Bioactivity Clustering
- Compounds with similar benzamide scaffolds (e.g., diflubenzuron) share bioactivity profiles (e.g., insect growth regulation), while thieno-pyrimidines () show antimicrobial action. The target’s activity may diverge due to its hybrid structure .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
- Methodological Answer : The synthesis of structurally similar benzamide and thieno-pyrazole derivatives (e.g., ) involves multi-step reactions. For the target compound, a plausible route includes:
Core Thieno[3,4-c]pyrazole Formation : React thiophene derivatives with hydrazines under reflux (e.g., ethanol, 5–8 hours) to form the pyrazole ring.
Side-Chain Functionalization : Introduce the tetrahydrofuran-2-yl methylamino group via nucleophilic substitution or reductive amination.
Benzamide Coupling : Use coupling agents like EDCI/HOBt to attach 4-(trifluoromethyl)benzoyl chloride to the pyrazole nitrogen.
- Purification : Crystallization from ethanol/water mixtures (1:2 v/v) is effective for isolating solids with >95% purity (see yields in ) .
- Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR :
- The tetrahydrofuran moiety will show protons at δ 3.6–4.2 ppm (axial/equatorial CH₂ groups) and a multiplet for the THF ring .
- The trifluoromethyl group (-CF₃) appears as a singlet at δ ~120 ppm in ¹³C NMR .
- IR Spectroscopy :
- Amide C=O stretch at ~1650–1680 cm⁻¹.
- Thieno-pyrazole C-N stretches at ~1350–1450 cm⁻¹ .
- Validation : Compare experimental data with computed spectra (DFT, ) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict this compound’s electronic properties and binding affinities?
- Methodological Answer :
- DFT Calculations :
- Optimize the geometry using B3LYP/6-31G(d) basis sets (Gaussian 09/16).
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer (e.g., used this for thiazolidinones) .
- Docking Studies :
- Use AutoDock Vina to dock the compound into target proteins (e.g., antimicrobial enzymes in ).
- Validate poses with MD simulations (NAMD/GROMACS) to assess stability .
- Key Insight : The trifluoromethyl group enhances lipophilicity, which can be quantified via logP calculations .
Q. How should crystallographic data discrepancies (e.g., space group conflicts) be resolved?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
- Refinement : Employ SHELXL () for small-molecule refinement. For ambiguous electron density, test multiple space groups (e.g., P2₁/c vs. P-1) and compare R-factors .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer, ) to confirm intermolecular interactions .
Q. What strategies can address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., MIC testing in ).
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets. For example, reported MIC ranges of 10.7–21.4 μmol mL⁻¹ for antimicrobial activity; outliers may arise from solvent polarity or cell-line variability .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
